2-chloro-4-fluorobenzyl 4-nitrobenzoate
Description
2-Chloro-4-fluorobenzyl 4-nitrobenzoate is an aromatic ester composed of two distinct moieties:
- Benzyl group: Substituted with chlorine (Cl) at position 2 and fluorine (F) at position 3.
- Benzoate group: Substituted with a nitro (NO₂) group at position 4.
This compound’s structure combines electron-withdrawing substituents (Cl, F, NO₂), which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)methyl 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO4/c15-13-7-11(16)4-1-10(13)8-21-14(18)9-2-5-12(6-3-9)17(19)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRYGCKLYGPTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzyl Group
4-Trifluoromethylbenzyl 4-Nitrobenzoate (3b)
- Substituents: 4-CF₃ (trifluoromethyl) on the benzyl group; 4-NO₂ on the benzoate.
- Properties : Isolated as a white solid with Rf = 0.43 (2:8 ethyl acetate:hexanes). The electron-withdrawing CF₃ group enhances lipophilicity and may stabilize the ester linkage against hydrolysis compared to alkyl or alkoxy substituents .
4-Methoxybenzyl 4-Nitrobenzoate (3c)
- Substituents: 4-OCH₃ (methoxy) on the benzyl group; 4-NO₂ on the benzoate.
- Properties : The electron-donating OCH₃ group likely increases solubility in polar solvents but may reduce hydrolytic stability compared to halogenated analogs. Synthesized via similar SiO₂ purification methods as 3b .
(4-Chlorophenyl) 4-Nitrobenzoate
- Substituents: 4-Cl on the phenyl group (instead of benzyl); 4-NO₂ on the benzoate.
- Properties: CAS 1262005-91-3 (C₁₃H₈ClNO₄).
Substituent Effects on the Benzoate Group
Methyl 4-Nitrobenzoate
- Substituents: Methyl ester; 4-NO₂ on the benzoate.
- Properties : Exhibits strong antioxidant activity (highest at 2 mg/mL), outperforming methyl 4-chlorobenzoate and methyl benzoate. The nitro group’s electron-withdrawing nature enhances radical scavenging capacity .
4-Hydroxymethylbenzyl 4-Iodobenzoate
Positional Isomerism and Reactivity
4-Nitrophenyl 2-Chlorobenzoate
- Substituents: 4-NO₂ on the phenyl group; 2-Cl on the benzoate.
- Properties : A positional isomer of the target compound. The meta-nitro group may reduce resonance stabilization compared to para-substituted analogs, affecting melting points and solubility .
5-Chloro-4-fluoro-2-nitrobenzoic Acid
- Substituents: 5-Cl, 4-F, 2-NO₂ on the benzoic acid.
- Properties: CAS 138762-97-5.
Key Research Findings
Data Tables
Table 1. Structural and Physical Properties of Selected Analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
